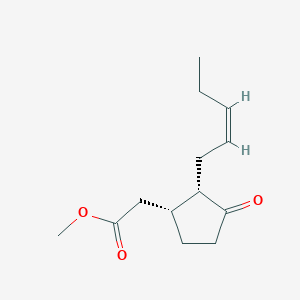

(3R,7S)-Methyl jasmonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,7S)-Methyl jasmonate is a derivative of jasmonic acid, a naturally occurring plant hormone. Jasmonates, including methyl jasmonate and its derivatives, play crucial roles in plant growth, development, and defense mechanisms. They are involved in processes such as seed germination, root growth, fruit ripening, and response to environmental stresses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3R,7S)-Methyl jasmonate can be synthesized through various chemical routes. One common method involves the esterification of jasmonic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl (+)-7-isojasmonate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: (3R,7S)-Methyl jasmonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Plant Defense Mechanism

Role in Plant Defense:

(3R,7S)-Methyl jasmonate functions as a signaling molecule in plants, triggering defense mechanisms against biotic and abiotic stresses. It is produced in response to herbivory and wounding, leading to the synthesis of defense-related compounds such as phytoalexins and protease inhibitors .

Case Study: Norway Spruce

In experiments with Picea abies (Norway spruce), external application of methyl jasmonate resulted in a significant increase in monoterpene and sesquiterpene compounds, which are crucial for plant defense .

Table 1: Effects of Methyl Jasmonate on Plant Defense Responses

| Plant Species | Response Type | Observed Effect |

|---|---|---|

| Picea abies | Biotic stress | Increased terpene production |

| Brassica spp. | Insect resistance | Reduced herbivory levels |

| Arabidopsis thaliana | Fungal resistance | Decreased disease severity |

Agricultural Applications

Enhancing Crop Resistance:

Methyl jasmonate has been shown to enhance resistance in various crops. For instance, treated plants exhibit lower levels of herbivory and reduced pest populations .

Drought Tolerance:

Studies indicate that application of methyl jasmonate can improve drought tolerance in crops like strawberries by altering metabolic pathways to reduce transpiration rates .

Table 2: Methyl Jasmonate Effects on Crop Yield and Resistance

| Crop Species | Application Method | Yield Increase (%) | Resistance Type |

|---|---|---|---|

| Strawberry | Foliar spray | 15 | Drought |

| Tobacco | Soil application | 20 | Insect herbivory |

| Lettuce | Seed treatment | 16 | Pathogen resistance |

Medicinal Applications

Anti-Cancer Properties:

Research has demonstrated that methyl jasmonate can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves the activation of pro-apoptotic proteins and the MAPK signaling pathway .

Table 3: Effects of Methyl Jasmonate on Cancer Cell Lines

| Cell Line | Concentration (mM) | Apoptosis Induction (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 2 | 37.2 | Activation of caspases |

| PC-3 | 2 | 35 | Inhibition of Bcl-2 |

| A549 | 4.937 | 40 | MAPK pathway activation |

Biotechnological Applications

Rubber Production Enhancement:

Recent studies show that methyl jasmonate can enhance the production of natural rubber in Lactuca serriola. Application resulted in a statistically significant increase in rubber yield by up to 16% .

Table 4: Rubber Yield Enhancement through Methyl Jasmonate Treatment

| Treatment Concentration (µM) | Rubber Yield (%) |

|---|---|

| Control | 5.0 |

| 200 | 7.2 |

| 400 | 7.8 |

Mécanisme D'action

(3R,7S)-Methyl jasmonate is compared with other jasmonates such as jasmonic acid and cis-jasmone:

Jasmonic Acid: Both compounds are involved in plant defense and stress responses, but methyl (+)-7-isojasmonate is more effective in certain applications due to its methyl ester group.

Cis-Jasmone: Similar to methyl (+)-7-isojasmonate, cis-jasmone also plays a role in plant defense but has different structural and functional properties

Comparaison Avec Des Composés Similaires

- Jasmonic acid

- Methyl jasmonate

- Cis-jasmone

Conclusion

(3R,7S)-Methyl jasmonate is a versatile compound with significant roles in plant biology, chemistry, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and practical applications.

Propriétés

Formule moléculaire |

C13H20O3 |

|---|---|

Poids moléculaire |

224.3 g/mol |

Nom IUPAC |

methyl 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11+/m1/s1 |

Clé InChI |

GEWDNTWNSAZUDX-KWKBKKAHSA-N |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

SMILES isomérique |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)OC |

SMILES canonique |

CCC=CCC1C(CCC1=O)CC(=O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.